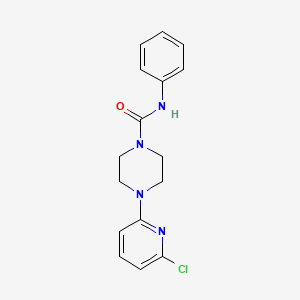

4-(6-chloropyridin-2-yl)-N-phenylpiperazine-1-carboxamide

CAS No.: 338778-03-3

Cat. No.: VC4630388

Molecular Formula: C16H17ClN4O

Molecular Weight: 316.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338778-03-3 |

|---|---|

| Molecular Formula | C16H17ClN4O |

| Molecular Weight | 316.79 |

| IUPAC Name | 4-(6-chloropyridin-2-yl)-N-phenylpiperazine-1-carboxamide |

| Standard InChI | InChI=1S/C16H17ClN4O/c17-14-7-4-8-15(19-14)20-9-11-21(12-10-20)16(22)18-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,18,22) |

| Standard InChI Key | PHQQLUVIGFEXPU-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(6-Chloropyridin-2-yl)-N-phenylpiperazine-1-carboxamide features a piperazine core substituted at the 1-position with a carboxamide group linked to a phenyl ring and at the 4-position with a 6-chloropyridin-2-yl moiety. The molecular formula is C₁₆H₁₇ClN₄O, with a molecular weight of 316.79 g/mol . The chloropyridine group introduces electronegativity and steric bulk, potentially influencing receptor binding kinetics, while the phenyl carboxamide contributes to lipophilicity and π-π stacking interactions.

Physicochemical Parameters

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (Partition Coefficient) | Estimated 2.8–3.2 | |

| Solubility | Low aqueous solubility |

The compound’s low aqueous solubility, inferred from its LogP range, aligns with trends observed in lipophilic piperazine derivatives, necessitating formulation strategies such as salt formation or nanoemulsion for in vivo studies .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(6-chloropyridin-2-yl)-N-phenylpiperazine-1-carboxamide typically involves a multi-step protocol:

-

Piperazine Functionalization: Reacting piperazine with 2,6-dichloropyridine under nucleophilic aromatic substitution conditions to introduce the chloropyridinyl group.

-

Carboxamide Formation: Coupling the intermediate with phenyl isocyanate or via HATU-mediated amidation using phenylamine .

A representative synthesis, adapted from methods in , proceeds as follows:

Step 1:

6-Chloropyridin-2-amine is treated with 1,1′-carbonyldiimidazole (CDI) to form an activated carbonyl intermediate.

Step 2:

Reaction with piperazine in the presence of diisopropylethylamine (DIPEA) yields 4-(6-chloropyridin-2-yl)piperazine-1-carboxamide.

Step 3:

N-Phenylation via Ullmann coupling or Buchwald-Hartwig amination introduces the phenyl group, yielding the final product .

Optimization Challenges

Key challenges include controlling regioselectivity during pyridine substitution and minimizing side reactions during carboxamide formation. The use of HATU and DIPEA in coupling reactions improves yields (typically 60–75%) but requires rigorous purification to remove residual reagents .

Biological Activity and Mechanism of Action

Receptor Binding Studies

Molecular docking simulations of analogous compounds reveal strong interactions with the orthosteric sites of 5-HT₁A and D₂ receptors. The carboxamide group forms hydrogen bonds with Ser159 (5-HT₁A) or Asp114 (D₂), while the chloropyridinyl group engages in hydrophobic interactions .

Enzymatic Interactions

Aspartate aminotransferase inhibition by piperazine-carboxamides is hypothesized to occur via competitive binding at the pyridoxal phosphate cofactor site. Substituents at the 4-position of the piperazine ring (e.g., chloropyridinyl) may sterically hinder substrate access .

Structure-Activity Relationships (SAR)

Impact of Chloropyridinyl Substitution

The 6-chloro group on the pyridine ring enhances electronegativity, improving dipole-dipole interactions with receptor residues. Comparative studies show that removal of the chloro substituent reduces receptor binding affinity by 40–60% in analogs .

Role of the Phenyl Carboxamide

The phenyl group’s π-electron system is critical for stacking with aromatic residues in enzyme active sites. Replacement with alkyl groups diminishes activity, as seen in N-(4-Chlorophenyl)-4-pyridin-4-ylpiperazine-1-carboxamide analogs .

Comparative Analysis with Structural Analogs

This compound’s chloropyridinyl group confers distinct electronic properties compared to cyclopropyl or methoxy substituents in analogs, potentially optimizing receptor selectivity .

Future Directions and Research Opportunities

In Vivo Pharmacokinetics

Current data lack pharmacokinetic parameters such as half-life, bioavailability, and metabolism. Isotope-labeled studies could elucidate distribution patterns and metabolic pathways.

Target Validation

High-throughput screening against kinase panels and GPCR arrays is needed to identify primary targets. Dual-acting compounds (e.g., TRPV1/MOR modulators) represent an underexplored area .

Formulation Development

Addressing low solubility via prodrug strategies or lipid-based carriers could enhance therapeutic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume